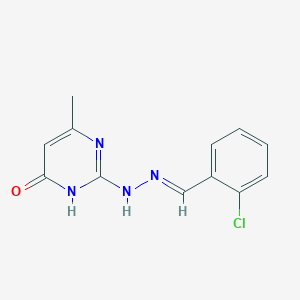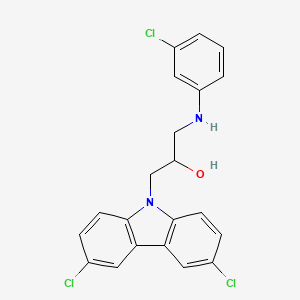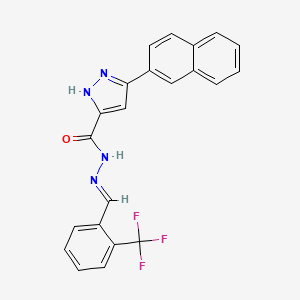![molecular formula C27H25N3O3S B11698773 (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(diméthylamino)benzylidène]-1,3-thiazolidine-2,4-dione est un composé organique complexe appartenant à la classe des thiazolidinediones. Ce composé se caractérise par sa structure unique, qui comprend un groupement carbazole, un groupe hydroxypropyle et un groupe diméthylaminobenzylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(diméthylamino)benzylidène]-1,3-thiazolidine-2,4-dione implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau thiazolidine-2,4-dione : Cela peut être réalisé en faisant réagir un thioamide approprié avec un dérivé d’acide acétique halogéné dans des conditions basiques.
Introduction du groupement carbazole : Le groupe carbazole peut être introduit par une réaction de substitution nucléophile, où un dérivé de carbazole réagit avec un électrophile approprié.
Attachement du groupe hydroxypropyle : Cette étape implique la réaction de l’intermédiaire avec un halogénure d’hydroxypropyle dans des conditions basiques.
Formation du groupe benzylidène : La dernière étape implique la condensation de l’intermédiaire avec un diméthylaminobenzaldéhyde dans des conditions acides ou basiques pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de techniques avancées telles que les réacteurs à flux continu, le criblage à haut débit des conditions réactionnelles et l’utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(diméthylamino)benzylidène]-1,3-thiazolidine-2,4-dione subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés de thiazolidine correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogénation catalytique sont couramment utilisés.
Substitution : Des réactifs tels que les halogénures d’alkyle, les chlorures d’acyle et les chlorures de sulfonyle peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés de thiazolidine.
Applications de la recherche scientifique
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(diméthylamino)benzylidène]-1,3-thiazolidine-2,4-dione présente plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles métaboliques et comme candidat médicament pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses caractéristiques structurelles uniques.
Applications De Recherche Scientifique
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
Le mécanisme d’action de (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(diméthylamino)benzylidène]-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en :
Se liant aux récepteurs : Il peut se lier à des récepteurs spécifiques, tels que les récepteurs nucléaires, pour moduler l’expression génique et les fonctions cellulaires.
Inhibant les enzymes : Le composé peut inhiber des enzymes clés impliquées dans les voies métaboliques, ce qui entraîne des modifications des processus cellulaires.
Modulant les voies de signalisation : Il peut affecter diverses voies de signalisation, telles que celles impliquées dans l’inflammation, la prolifération cellulaire et l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
Rosiglitazone : Une autre thiazolidinedione utilisée comme agent antidiabétique.
Pioglitazone : Une thiazolidinedione avec des applications thérapeutiques similaires.
Troglitazone : Une thiazolidinedione qui était auparavant utilisée comme agent antidiabétique mais qui a été retirée du marché en raison de problèmes de sécurité.
Unicité
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(diméthylamino)benzylidène]-1,3-thiazolidine-2,4-dione est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence du groupement carbazole et du groupe diméthylaminobenzylidène.
Propriétés
Formule moléculaire |
C27H25N3O3S |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H25N3O3S/c1-28(2)19-13-11-18(12-14-19)15-25-26(32)30(27(33)34-25)17-20(31)16-29-23-9-5-3-7-21(23)22-8-4-6-10-24(22)29/h3-15,20,31H,16-17H2,1-2H3/b25-15+ |
Clé InChI |
JZADFPFBJZYURE-MFKUBSTISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate](/img/structure/B11698690.png)

![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)



![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
